2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide
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Overview
Description
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichloropyrimidine moiety attached to an isopropylbenzamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves the nucleophilic substitution reaction of 2,5-dichloropyrimidine with an appropriate amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and derivatives.
Substitution Reactions: The aromatic ring in the benzamide group can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxidized or reduced forms of the compound, and functionalized benzamide derivatives .
Scientific Research Applications
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and other biochemical assays to understand its interaction with biological targets.
Chemical Biology: It serves as a probe molecule for investigating cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The benzamide group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives with similar biological activities.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with applications in medicinal chemistry and biological studies.
N-Isopropylbenzamide: A related compound used in the synthesis of various amide derivatives.
Uniqueness
2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific combination of the dichloropyrimidine and isopropylbenzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and targeted biological interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H14Cl2N4O |
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Molecular Weight |
325.2 g/mol |
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H14Cl2N4O/c1-8(2)18-13(21)9-5-3-4-6-11(9)19-12-10(15)7-17-14(16)20-12/h3-8H,1-2H3,(H,18,21)(H,17,19,20) |
InChI Key |
SQYVTIRNZXWEAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
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